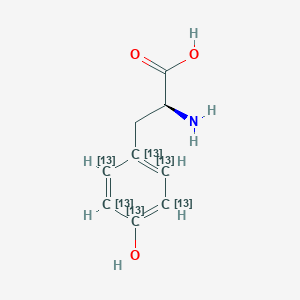
2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are polycyclic aromatic compounds containing a benzene fused to a thiazole ring. The “2-(Chloromethyl)” and “5,7-difluoro” parts suggest that the compound has a chloromethyl group attached to the second carbon of the benzothiazole ring, and two fluorine atoms attached to the fifth and seventh carbons of the ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. The chloromethyl group would be attached to the second carbon of the benzothiazole ring, and the fluorine atoms would be attached to the fifth and seventh carbons of the ring .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the benzothiazole ring, the chloromethyl group, and the fluorine atoms. The benzothiazole ring is aromatic and relatively stable, but it can participate in electrophilic aromatic substitution reactions . The chloromethyl group can act as an alkylating agent, and the fluorine atoms can be involved in various reactions due to their high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring, the chloromethyl group, and the fluorine atoms would likely affect its polarity, solubility, boiling point, melting point, and other properties .Mecanismo De Acción
The mechanism of action of this compound would depend on its specific use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with . If it’s used as a reagent in a chemical reaction, its mechanism of action would involve the chemical transformations it undergoes .
Safety and Hazards
As with any chemical compound, handling “2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties, but it’s generally important to avoid inhalation, ingestion, and contact with skin or eyes .
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials . If it’s used as a reagent in chemical reactions, future research might focus on developing new reactions that take advantage of its unique properties .
Propiedades
IUPAC Name |
2-(chloromethyl)-5,7-difluoro-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NS/c9-3-7-12-6-2-4(10)1-5(11)8(6)13-7/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEKVIHIOONSPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)CCl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267146 |
Source


|
| Record name | 2-(Chloromethyl)-5,7-difluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5,7-difluoro-1,3-benzothiazole | |
CAS RN |
126764-53-2 |
Source


|
| Record name | 2-(Chloromethyl)-5,7-difluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126764-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-5,7-difluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)


![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)






